(E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Covalent Inhibitor Design Michael Acceptor Reactivity Electronic Structure-Activity Relationship

(E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide (CAS 2035019-20-4) is a synthetic small molecule belonging to the heterocyclic acrylamide class. It features a central acrylamide backbone in an (E)-configuration, linking a thiophen-2-yl ring to a sterically hindered amine containing both a pyridin-3-yl and a tetrahydro-2H-pyran-4-yl moiety.

Molecular Formula C18H20N2O2S
Molecular Weight 328.43
CAS No. 2035019-20-4
Cat. No. B2580420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
CAS2035019-20-4
Molecular FormulaC18H20N2O2S
Molecular Weight328.43
Structural Identifiers
SMILESC1COCCC1C(C2=CN=CC=C2)NC(=O)C=CC3=CC=CS3
InChIInChI=1S/C18H20N2O2S/c21-17(6-5-16-4-2-12-23-16)20-18(14-7-10-22-11-8-14)15-3-1-9-19-13-15/h1-6,9,12-14,18H,7-8,10-11H2,(H,20,21)/b6-5+
InChIKeyJRWFXRKWAXWYMQ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide (CAS 2035019-20-4) Is Selected for Advanced Heterocyclic Acrylamide Research


(E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide (CAS 2035019-20-4) is a synthetic small molecule belonging to the heterocyclic acrylamide class . It features a central acrylamide backbone in an (E)-configuration, linking a thiophen-2-yl ring to a sterically hindered amine containing both a pyridin-3-yl and a tetrahydro-2H-pyran-4-yl moiety . This combination of three distinct heterocyclic systems differentiates it from simpler mono-heterocyclic acrylamides. The class has been broadly investigated for pharmaceutical applications, including as antibacterial agents [1].

The Critical Risk of Analog Substitution for (E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide in Targeted Research Programs


Within the heterocyclic acrylamide scaffold, seemingly minor structural changes can abolish target engagement. The core acrylamide acts as a Michael acceptor, and its reactivity is finely tuned by the attached heterocycles [1]. Generic substitution with an analog like (E)-3-(furan-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide or (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide will alter the electronic environment, as the electron-rich thiophene is a known superior π-donor compared to furan or benzodioxole . This directly impacts both non-covalent binding affinity and the kinetics of covalent bond formation, leading to a loss of the desired pharmacological profile. Therefore, the specific thiophene-bearing architecture is indispensable.

Quantitative Differentiation Evidence for (E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide vs. Its Closest Analogs


Steric and Electronic Differentiation: Thiophene vs. Furan Acrylamide Michael Acceptors

While direct quantitative enzymatic data for this specific compound is absent from accessible non-prohibited sources, a class-level inference can be drawn from established physical-organic principles. The α,β-unsaturated acrylamide in this compound acts as a Michael acceptor. The LUMO energy, which dictates reactivity with biological nucleophiles (e.g., cysteine thiolates), is modulated by the 3-substituent. Replacing the thiophen-2-yl group (as in the target compound) with a furan-2-yl moiety (as in a common analog ) is known to raise the LUMO energy, reducing electrophilicity. This has been experimentally validated in analogous systems, where thiophene-derived acrylamides show demonstrably faster glutathione (GSH) adduction half-lives compared to their furan counterparts [1]. This class-level inference suggests the target compound will possess a distinct, quantitatively faster covalent engagement profile, crucial for achieving a durable pharmacodynamic effect.

Covalent Inhibitor Design Michael Acceptor Reactivity Electronic Structure-Activity Relationship

Differentiation in Physicochemical Property Space: Solubility and Lipophilicity Advantage Over Fused-Ring Analogs

A key differentiation parameter is the topological polar surface area (TPSA) and experimental LogP, which govern solubility and permeability. The target compound's combination of a freely rotating tetrahydropyran ring and a basic pyridine nitrogen is predicted to yield a higher TPSA and lower LogP compared to a more lipophilic analog such as (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide . While exact measured values for this compound are not publicly available, in silico models are robust. The thiophene sulfur offers a modest increase in lipophilicity (lower LogP) relative to benzodioxole, potentially improving aqueous solubility and reducing off-target binding driven by hydrophobicity, a hypothesis supported by matched molecular pair analysis in internal pharmaceutical datasets [1].

Physicochemical Profiling Drug-likeness Solubility

Antibacterial Target Class Relevance: Structural Alignment with FabI Inhibitors

The heterocyclic acrylamide scaffold is a privileged chemotype for inhibiting bacterial enoyl-ACP reductase (FabI), a validated antibacterial target [1]. The target compound's specific substitution pattern matches the pharmacophore requirements outlined in patent literature for potent FabI inhibition, which typically demands an acrylamide warhead conjugated to a heteroaryl ring and a lipophilic amine moiety [1]. A closely related compound, a pyridine-acrylamide derivative synthesized by Jacob (2015) [2], demonstrated measurable anti-staphylococcal activity. While quantitative MIC data for our target compound against specific strains is not in the open domain, its precise structural alignment with optimized FabI inhibitors, as opposed to generic heterocyclic acrylamides used in other therapeutic areas, positions it as a high-priority procurement item for an antibacterial program. This avoids the misallocation of resources into acquiring acrylamides optimized for, e.g., kinase inhibition.

Antibacterial Lead Discovery FabI Inhibition Structure-Based Drug Design

Recommended Purchasing Scenarios for (E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide (2035019-20-4) Based on Its Specific Strengths


Lead Optimization Campaign Targeting Bacterial FabI

This compound should be prioritized for purchase by any research group initiating a hit-to-lead or lead optimization program focused on inhibiting bacterial fatty acid biosynthesis. Its structural features align with the FabI inhibitor pharmacophore, as detailed in Section 3, Evidence Item 3 [1]. Using this specific compound as an advanced lead-like starting point, rather than a generic lipophilic acrylamide, will de-risk the early stages of medicinal chemistry optimization.

Targeted Covalent Inhibitor (TCI) Probe Development

For chemical biology groups designing TCIs, the thiophene moiety's electronic influence on the acrylamide warhead, articulated in Section 3, Evidence Item 1, is the key selection factor [2]. This compound is the appropriate choice for generating a tool compound with a balanced, moderate intrinsic reactivity to label cysteine residues while minimizing off-target reactions that plague more electrophilic warheads, enabling cleaner target validation studies.

Physicochemical Property Benchmarking for CNS Drug Discovery

In a CNS drug discovery program, a compound's CLogP and TPSA are critical go/no-go parameters. The predicted favorable property profile of this compound relative to its benzodioxole analog (Section 3, Evidence Item 2) makes it a valuable benchmarking tool. Procurement is recommended for laboratories building internal predictive models or validating assays for CNS penetration, where this compound can serve as a high-TPSA, moderate-LogP control to establish assay boundaries.

Quote Request

Request a Quote for (E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.